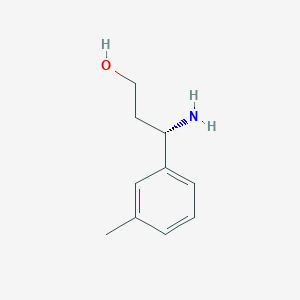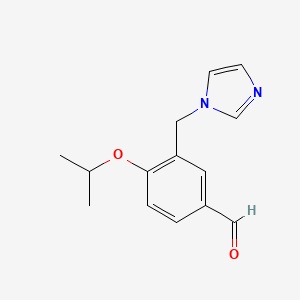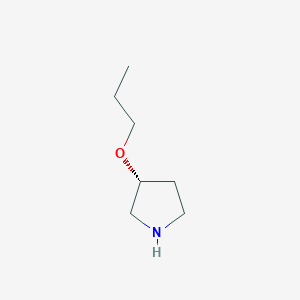
(R)-3-Propoxy-pyrrolidine
描述
This would typically include the compound’s systematic name, any common or trivial names, and its structural formula.
Synthesis Analysis
This involves a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including common reactions it undergoes, its reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis
This would cover properties like the compound’s melting and boiling points, solubility, density, and spectral properties.科学研究应用
Pharmacokinetic Interaction with Warfarin
1-Furan-2-yl-3-pyridine-2-yl-propenone (FPP-3), a compound with structural similarity to (R)-3-Propoxy-pyrrolidine, exhibits a dual inhibitory action on cyclooxygenase and 5-lipoxygenase. A study demonstrated its effect on the pharmacokinetics of warfarin, particularly affecting the metabolism of R-warfarin without significantly altering warfarin-related toxicity parameters (Shanmugam et al., 2007).
Neuroprotective Effects in Ischemia/Reperfusion Injury
Pyrrolidine dithiocarbamate (PDTC), a compound structurally related to (R)-3-Propoxy-pyrrolidine, has been studied for its neuroprotective effects. In rats, PDTC demonstrated significant protection against reperfusion injury caused by superior mesenteric ischemia/reperfusion (Teke et al., 2007). Additionally, PDTC showed beneficial effects in alleviating ischemia-reperfusion injury in rat testicular tissue (Kemahlı et al., 2016).
Cognitive Enhancement and Wake-Promoting Activities
CEP-26401, a potent histamine H3 receptor antagonist/inverse agonist, has been studied for its potential in treating cognitive and attentional disorders. This compound, which shares functional groups with (R)-3-Propoxy-pyrrolidine, showed promise in improving performance in rat models of short-term memory and was found to be wake-promoting (Raddatz et al., 2012).
Antioxidative and Anti-inflammatory Effects
PDTC's antioxidative properties were explored in a study where it inhibited the release of thrombogenic tissue factor from irradiation- and cytokine-induced endothelial cells. This suggests a potential role in reducing thrombogenicity in antiproliferative treatments (Szotowski et al., 2007).
Treatment of Alzheimer's Disease
Compounds structurally related to (R)-3-Propoxy-pyrrolidine, such as pyrrolidine-containing GPR40 agonists, have shown promise in the treatment of Alzheimer's disease. One study identified a series of these compounds with dual functional properties, including antagonistic activities on the H3 receptor and inhibition of Aβ1-40/Aβ1-42 aggregation (Zhang et al., 2020).
Potential in Diabetes Treatment
The discovery of pyrrolidine-containing GPR40 agonists has also been significant in the context of type 2 diabetes treatment. These compounds demonstrated a change in binding mode influenced by stereochemistry, offering insights into novel treatment approaches (Jurica et al., 2017).
安全和危害
This section would discuss any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
未来方向
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or ways its synthesis could be improved.
For a specific compound, you would need to consult the primary literature, databases, and textbooks to gather this information. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about “®-3-Propoxy-pyrrolidine”, feel free to ask!
属性
IUPAC Name |
(3R)-3-propoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCQQQLMTPLP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312369 | |
| Record name | (3R)-3-Propoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Propoxy-pyrrolidine | |
CAS RN |
849924-75-0 | |
| Record name | (3R)-3-Propoxypyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Propoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



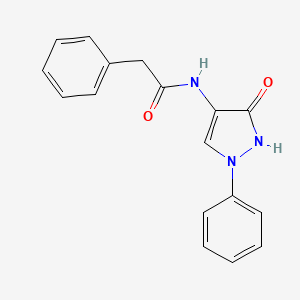
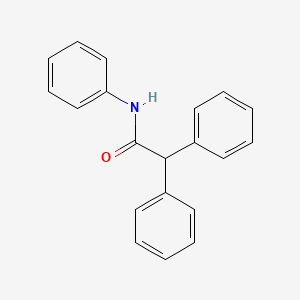
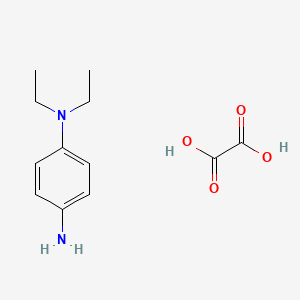
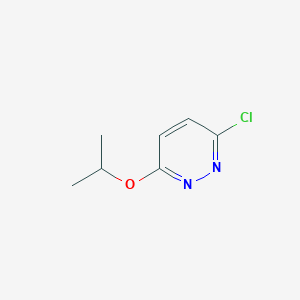
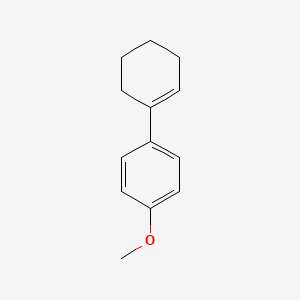
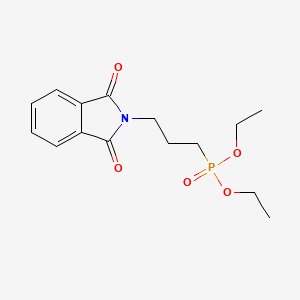
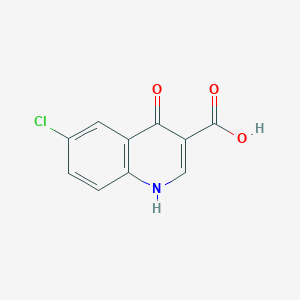
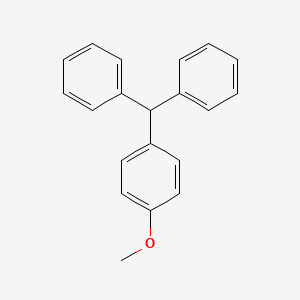
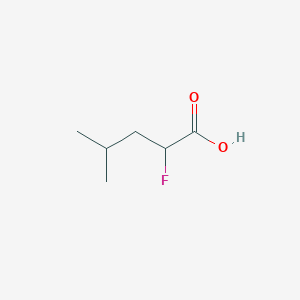
![6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B1361647.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B1361648.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1361649.png)
